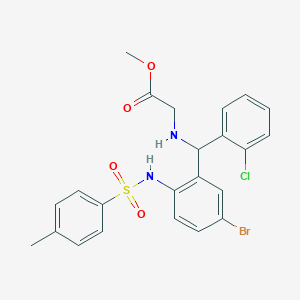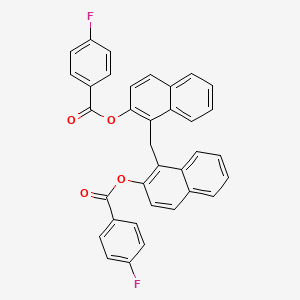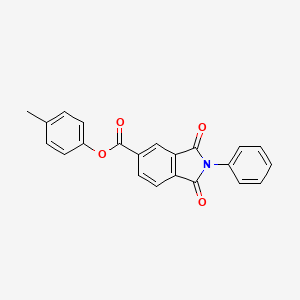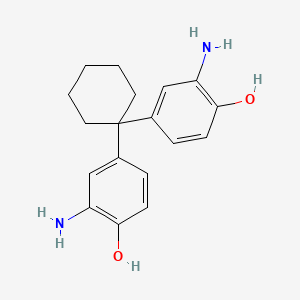
2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features both a pyrrolidine ring and a pyridine ring, along with a boronate ester group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: Pyridine rings are often synthesized through condensation reactions.
Introduction of the Boronate Ester Group: This step usually involves the reaction of a suitable pyridine derivative with a boronic acid or boronate ester under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can also occur, potentially affecting the pyridine ring.
Substitution: Both the pyrrolidine and pyridine rings can participate in substitution reactions, often facilitated by the presence of the boronate ester group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolidine N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology and Medicine
Compounds with similar structures have been investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both pyrrolidine and pyridine rings can enhance binding affinity to biological targets.
Industry
In the industrial context, such compounds can be used in the development of new materials, including polymers and pharmaceuticals.
作用机制
The mechanism of action for compounds like 2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine often involves interactions with specific molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-3-YL)pyridine: Lacks the boronate ester group but shares the pyrrolidine and pyridine rings.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Contains the boronate ester group but lacks the pyrrolidine ring.
属性
分子式 |
C15H23BN2O2 |
|---|---|
分子量 |
274.17 g/mol |
IUPAC 名称 |
2-pyrrolidin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-18-13(9-12)11-5-7-17-10-11/h6,8-9,11,17H,5,7,10H2,1-4H3 |
InChI 键 |
MSISKCFIEQWWGV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)



![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)


